molecular formula C7H6F2O B14873727 2,4-Difluoro-6-methylphenol

2,4-Difluoro-6-methylphenol

Cat. No.: B14873727
M. Wt: 144.12 g/mol
InChI Key: UPTINTFSEIPPOD-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylphenol is a fluorinated aromatic compound characterized by a phenol backbone substituted with two fluorine atoms at the 2- and 4-positions and a methyl group at the 6-position. The fluorine substituents are electron-withdrawing groups, enhancing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The methyl group introduces steric effects and slight electron-donating properties, modulating reactivity and solubility. This compound is of interest in pharmaceutical and agrochemical synthesis, where fluorinated phenols serve as intermediates due to their stability and bioactivity .

Synthesis of such compounds often involves halogenation and alkylation steps. For instance, highlights the use of reagents like sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in difluoromethylation reactions, which may parallel methodologies for introducing fluorine substituents in this compound .

Properties

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

IUPAC Name

2,4-difluoro-6-methylphenol

InChI

InChI=1S/C7H6F2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3

InChI Key

UPTINTFSEIPPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with a methyl group, followed by reduction of the nitro group to a hydroxyl group. This reaction typically requires a strong base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the methyl group can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and inferred properties of 2,4-Difluoro-6-methylphenol and related compounds:

Compound Name Substituents Functional Group Key Inferred Properties References
This compound 2,4-F; 6-CH₃ Phenol High acidity (pKa ~7–8*), moderate aqueous solubility due to fluorine’s hydrophilicity and methyl’s hydrophobicity.
4,5-Difluoro-2-nitrophenol 4,5-F; 2-NO₂ Nitrophenol Higher acidity (pKa ~4–5*) from nitro group; lower solubility due to nitro’s electron-withdrawing effects.
(2,4-Difluorophenyl)(phenyl)methanol 2,4-F; phenyl Benzyl alcohol Lower acidity (pKa ~10–12*); higher lipophilicity due to aromatic rings and alcohol group.

Detailed Analysis

Acidity: The this compound exhibits stronger acidity than simple phenol (pKa ~10) due to electron-withdrawing fluorine atoms. However, the methyl group at the 6-position slightly counteracts this effect via steric hindrance and weak electron donation. 4,5-Difluoro-2-nitrophenol () has significantly higher acidity due to the nitro group, a stronger electron-withdrawing substituent than fluorine. This makes it more reactive in deprotonation-driven reactions . (2,4-Difluorophenyl)(phenyl)methanol lacks a phenolic proton, resulting in much lower acidity, typical of alcohols (pKa ~16 for methanol). Its fluorine substituents primarily influence lipophilicity rather than acidity .

Solubility and Reactivity: Fluorine atoms in this compound enhance solubility in polar solvents compared to non-fluorinated analogs, while the methyl group reduces crystallinity. The nitro group in 4,5-Difluoro-2-nitrophenol reduces aqueous solubility but increases reactivity in electrophilic substitution reactions . (2,4-Difluorophenyl)(phenyl)methanol’s benzyl alcohol structure favors solubility in organic solvents, making it suitable for lipophilic applications .

Applications: this compound: Likely used in agrochemicals (e.g., herbicides) or as a building block in drug discovery for fluorinated scaffolds. 4,5-Difluoro-2-nitrophenol: Potential use in explosives or dyes, leveraging nitro group reactivity . (2,4-Difluorophenyl)(phenyl)methanol: May serve as an intermediate in synthesizing fluorinated pharmaceuticals or liquid crystals .

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